molecular formula C19H17FN4O3S B2711470 methyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689748-04-7

methyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2711470
CAS No.: 689748-04-7
M. Wt: 400.43
InChI Key: QDDCFFDYLWXJAV-UHFFFAOYSA-N
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Description

methyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that features a triazole ring, a fluorobenzoyl group, and a sulfanylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Fluorobenzoyl Group: This step involves the acylation of the triazole ring with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Sulfanylacetate Moiety: The final step involves the reaction of the intermediate with methyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the fluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

methyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

    Methyl 4-fluorobenzoate: Similar in having a fluorobenzoyl group but lacks the triazole and sulfanylacetate moieties.

    Thiazole Derivatives: Share the heterocyclic ring structure but differ in the specific substituents and overall structure.

Uniqueness: methyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to its combination of a triazole ring, a fluorobenzoyl group, and a sulfanylacetate moiety, which confer distinct chemical and biological properties not found in simpler analogs .

Properties

IUPAC Name

methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S/c1-27-17(25)12-28-19-23-22-16(24(19)15-8-3-2-4-9-15)11-21-18(26)13-6-5-7-14(20)10-13/h2-10H,11-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDCFFDYLWXJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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